Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
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Overview
Description
Methyl (1S,4S)-2-oxa-5-azabicyclo[221]heptane-1-carboxylate hydrochloride is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed approach mentioned above can be scaled up for industrial applications, given the efficiency and broad substrate scope of the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: This compound is another derivative with a similar core structure but different functional groups
Uniqueness
This compound is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12ClNO3 |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c1-10-6(9)7-2-5(3-11-7)8-4-7;/h5,8H,2-4H2,1H3;1H/t5-,7-;/m0./s1 |
InChI Key |
UZCNEXGQQSRNRQ-KQBMADMWSA-N |
Isomeric SMILES |
COC(=O)[C@@]12C[C@@H](CO1)NC2.Cl |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2.Cl |
Origin of Product |
United States |
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